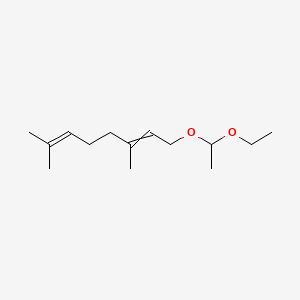
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- is an organic compound characterized by its unique structure, which includes two double bonds and an ethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents, which react with suitable aldehydes or ketones to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the formation of the desired product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxyethoxy group.
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The specific pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Octadiene, 7-(1-ethoxyethoxy)-2-methyl-
- 3-Octanone
- Cyclohexane
Uniqueness
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of double bonds and the ethoxyethoxy group makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
73003-77-7 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3 |
InChI Key |
XJMAAOIVFHDJAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


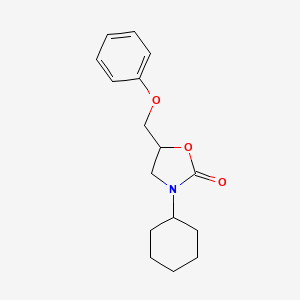
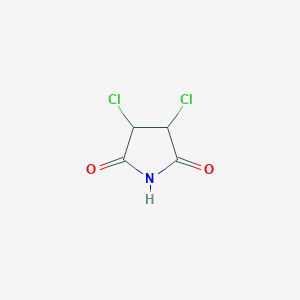
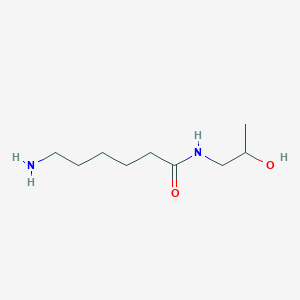
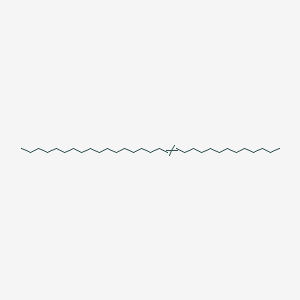
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)


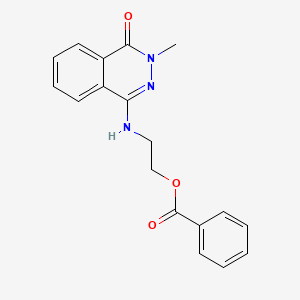
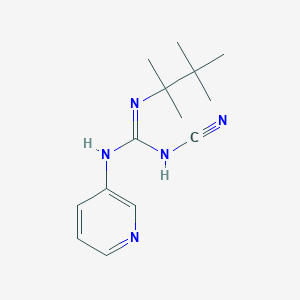
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)




